molecular formula C7H8OS B087184 2,6-Dimethylpyran-4-thione CAS No. 1004-37-1

2,6-Dimethylpyran-4-thione

Cat. No. B087184
CAS RN: 1004-37-1
M. Wt: 140.2 g/mol
InChI Key: RZGQBLWMLLDDKL-UHFFFAOYSA-N
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Description

2,6-Dimethylpyran-4-thione is a chemical compound involved in the formation of various thiophene derivatives through reactions with dimethyloxosulfonium methylide, illustrating its reactivity and utility in organic synthesis. These reactions produce a range of compounds including 2-thienylacetones and naphtho-[2,1-b]thiophene derivatives, showcasing the compound's versatility in forming heterocyclic structures (Yamaoka et al., 1980).

Synthesis Analysis

2,6-Dimethylpyran-4-thione's synthesis demonstrates its ability to engage in complex reactions, forming structurally diverse thiophene derivatives. This synthesis process highlights the compound's capacity to undergo facile reactions leading to the creation of multiple products from a single precursor, indicating its potential for generating a wide range of chemical entities with varied applications (Yamaoka et al., 1980).

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylpyran-4-thione and its derivatives has been extensively studied. For instance, the crystal structure of 4,7-dimethyl-2H-chromen-2-thione, a related compound, has been determined, showing that it crystallizes in the monoclinic I2/m space group. This analysis reveals the importance of π-bonding in enforcing the planarity of the molecular skeleton, which is crucial for the chemical properties and reactivity of these compounds (Espinosa et al., 2017).

Chemical Reactions and Properties

2,6-Dimethylpyran-4-thione participates in a variety of chemical reactions, forming complexes with metals such as palladium and platinum. These complexes have been characterized through spectroscopic methods, suggesting that 2,6-Dimethylpyran-4-thione acts as a sulfur donor. The formation of these complexes underlines the compound's ability to engage in coordination chemistry, making it valuable for the development of materials and catalysts (Faraglia et al., 1990).

Physical Properties Analysis

The physical properties of 2,6-Dimethylpyran-4-thione derivatives, such as their dipole moments and electronic structure, have been investigated, revealing high values of dipole moments and significant mesomeric effects. This suggests strong polarization within these molecules, which may impact their solubility, boiling points, and other physical characteristics important for practical applications (Schroth et al., 1993).

Chemical Properties Analysis

The chemical properties of 2,6-Dimethylpyran-4-thione, including its reactivity with zinc and cadmium halides to form complexes, have been characterized. These studies demonstrate the compound's utility in forming coordination compounds with significant implications for material science and catalysis (Faraglia et al., 1992).

Scientific Research Applications

  • Complex Formation with Palladium(II) and Platinum(II) : 2,6-Dimethylpyran-4-thione acts as a sulfur donor towards PtII and PdII halides, forming adducts with potential applications in material science and catalysis (Faraglia et al., 1990).

  • Formation of Thiophene Derivatives : It reacts with dimethyloxosulfonium methylide to produce thiophene derivatives, which are important in organic synthesis and pharmaceuticals (Yamaoka et al., 1980).

  • Study of Dipole Moments and Electronic Structure : Its derivatives show high dipole moments and mesomeric moments, indicating strong polarization, which is crucial in the study of molecular electronics and photonics (Schroth et al., 1993).

  • Zinc(II) and Cadmium(II) Halide Complexes : Forms complexes with zinc(II) and cadmium(II) halides, which have applications in coordination chemistry and potentially in catalysis (Faraglia et al., 1992).

  • Photophysics in Vapor Phase : Its emission properties in vapor phase offer insights into its potential use in photonics and spectroscopy (Itoh, 2012).

  • Optically-Resolved Zero-Field Splittings : Its large zero-field splitting parameters indicate potential applications in quantum computing and magnetic resonance (Taherian & Maki, 1983).

  • Photophysics and Electrochemistry of Triplet Emitters : Its phosphorescent properties extend to the near-IR region, useful in the development of organic light-emitting diodes (OLEDs) (Evans et al., 2008).

  • Mercury(II) Halide Complexes : Interacts with mercury(II) halides, forming complexes that could be significant in environmental chemistry and toxicology studies (Faraglia et al., 1991).

  • Thermal Behavior with Zinc and Cadmium Dihalides : The thermal behavior of its complexes offers insights into their stability and potential applications in thermally activated processes (Faraglia et al., 1991).

Safety And Hazards

Specific safety data sheets for 2,6-Dimethylpyran-4-thione can be found online . These documents typically provide information on the compound’s hazards, handling and storage procedures, and first-aid measures.

properties

IUPAC Name

2,6-dimethylpyran-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGQBLWMLLDDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)C=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143247
Record name 4H-Pyran-4-thione, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpyran-4-thione

CAS RN

1004-37-1
Record name 2,6-Dimethyl-4H-pyran-4-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-thiopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylpyran-4-thione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75204
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyran-4-thione, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHYL-4-THIOPYRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TYZ5G4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MP Sammes, KL Yip - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
Both 4-aryliminio-2,6-dimethylpyran salts (5) and 1-aryl-4-methoxy-2,6-dimethylpyridinium salts (13) can be isolated from the reaction between 4-methoxy-2,6-dimethylpyrylium …
Number of citations: 9 pubs.rsc.org
R Mayer, W Broy, R Zahradnik - Advances in Heterocyclic Chemistry, 1967 - Elsevier
Publisher Summary This chapter presents reports on the monocyclic sulfur containing 4H-pyran-4-ones, types A and 2H-pyran-2-ones, types B that derive from the pyrones, dealing with …
Number of citations: 5 www.sciencedirect.com

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